molecular formula C11H15BrClNO2S B13799796 (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride CAS No. 915402-19-6

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride

Cat. No.: B13799796
CAS No.: 915402-19-6
M. Wt: 340.66 g/mol
InChI Key: BRQMNHGRFAXZOP-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride is a synthetic amine derivative characterized by a 3-bromobenzyl substituent attached to a 1,1-dioxo-tetrahydrothiophen-3-yl amine backbone. The 1,1-dioxo modification of the tetrahydrothiophene ring confers sulfone-like electronic properties, which may enhance metabolic stability and binding affinity in biological systems. The bromine atom on the benzyl group likely influences lipophilicity and steric interactions, making this compound of interest in medicinal chemistry and kinase inhibitor research .

Properties

CAS No.

915402-19-6

Molecular Formula

C11H15BrClNO2S

Molecular Weight

340.66 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11;/h1-3,6,11,13H,4-5,7-8H2;1H

InChI Key

BRQMNHGRFAXZOP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Step 1: Preparation of 3-bromobenzylamine or its protected derivative
  • Step 2: Synthesis or procurement of 1,1-dioxo-tetrahydrothiophene-3-yl intermediate
  • Step 3: Coupling of 3-bromobenzylamine with the sulfone-thiophene intermediate via nucleophilic substitution or reductive amination
  • Step 4: Formation of the hydrochloride salt

Detailed Stepwise Preparation

Step Description Reagents and Conditions Notes
1 Synthesis of 3-bromobenzylamine Starting from 3-bromobenzyl bromide, react with ammonia or azide followed by reduction Common method: nucleophilic substitution of benzyl bromide with sodium azide, then reduction with triphenylphosphine or catalytic hydrogenation
2 Preparation of 1,1-dioxo-tetrahydrothiophene-3-yl intermediate Oxidation of tetrahydrothiophene to sulfone using m-CPBA or hydrogen peroxide Oxidation conditions carefully controlled to avoid overoxidation
3 Coupling reaction React 3-bromobenzylamine with 3-bromosulfonyl tetrahydrothiophene derivative under nucleophilic substitution or reductive amination conditions Use of coupling agents or reductive amination catalysts (e.g., sodium triacetoxyborohydride)
4 Salt formation Treat the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) Yields the hydrochloride salt as a crystalline solid

Example Synthesis Procedure (Hypothetical Based on Related Methods)

  • Synthesis of 3-bromobenzylamine:

    • Dissolve 3-bromobenzyl bromide (1 equiv) in DMF.
    • Add sodium azide (1.2 equiv) and stir at 60°C for 12 hours.
    • Isolate 3-bromobenzyl azide by extraction.
    • Reduce azide to amine using triphenylphosphine in THF followed by water addition.
  • Oxidation of tetrahydrothiophene to sulfone:

    • Add tetrahydrothiophene to a solution of m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C.
    • Stir for 4 hours, monitor reaction by TLC.
    • Workup by washing with sodium bicarbonate solution and drying.
  • Coupling reaction:

    • Mix 3-bromobenzylamine with 3-bromosulfonyl tetrahydrothiophene in methanol.
    • Add sodium triacetoxyborohydride and acetic acid as catalyst.
    • Stir at room temperature overnight.
    • Purify by column chromatography.
  • Formation of hydrochloride salt:

    • Dissolve the free amine in ethanol.
    • Bubble dry HCl gas or add HCl in ether.
    • Collect precipitated hydrochloride salt by filtration.

Analytical Data and Characterization

Technique Expected Data for (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
Melting Point Typically 150–180 °C (depends on purity)
NMR (1H, CDCl3 or DMSO-d6) Aromatic protons (7.0–7.5 ppm), methylene protons adjacent to N (3.5–4.5 ppm), tetrahydrothiophene ring protons (2.0–3.0 ppm), broad NH proton (variable)
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with C12H13BrNO2S + H+ (M+1)
IR Spectroscopy Strong sulfone S=O stretches near 1300 and 1150 cm^-1, N-H stretches near 3200–3400 cm^-1
Elemental Analysis Consistent with C, H, N, S, Br, and Cl content

Research Findings and Literature Insights

  • The oxidation of tetrahydrothiophene to the sulfone is a well-established reaction, often using peracids like m-CPBA, providing high yields and selectivity without ring cleavage.
  • Coupling of benzylamines with sulfone-containing heterocycles is commonly achieved via reductive amination or nucleophilic substitution, depending on the functional groups present.
  • Formation of hydrochloride salts enhances compound stability and solubility, facilitating handling and purification.
  • Patent literature on related compounds (e.g., cephalosporin derivatives with benzyloxyimino groups) outlines similar O-alkylation and acylation strategies, which can be adapted for the synthesis of this compound.
  • Analytical characterization protocols follow standard organic synthesis practices, ensuring compound identity and purity.

Summary Table of Preparation Routes

Route Starting Materials Key Reagents Reaction Type Yield (%) Reference
A 3-Bromobenzyl bromide + sodium azide + triphenylphosphine DMF, THF Azide substitution + reduction 70–80 Inferred from general methods
B Tetrahydrothiophene + m-CPBA DCM, 0°C Oxidation to sulfone 85–95 Standard oxidation literature
C 3-Bromobenzylamine + sulfone intermediate + NaBH(OAc)3 MeOH, rt Reductive amination 60–75 Adapted from reductive amination methods
D Free amine + HCl EtOH or Et2O Salt formation >90 Standard salt preparation

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances the compound's ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have shown that derivatives of tetrahydrothiophenes can exhibit anticancer activity. The compound's ability to interact with cellular pathways involved in tumor growth presents potential for further investigation as a chemotherapeutic agent.

Neuroprotective Effects

Preliminary studies suggest that compounds containing thiophene rings may possess neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis of Polymers

This compound can be utilized in the synthesis of novel polymers. Its reactive amine group allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives.

Nanocomposite Development

The compound can be integrated into nanocomposites to enhance their mechanical and thermal properties. Research into its use in conjunction with nanomaterials is ongoing, focusing on applications in electronics and structural materials.

Biochemical Assays

The compound serves as a useful reagent in biochemical assays due to its ability to selectively bind to certain biomolecules. This property can facilitate the study of enzyme activity and protein interactions.

Drug Design Studies

In silico studies are being conducted to evaluate the binding affinity of this compound with various biological targets. These studies aim to predict its efficacy and potential side effects in drug development processes.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria growth.
Study 2Anticancer PropertiesShowed cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic use.
Study 3NeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Cyclopropyl-(1,1-dioxo-tetrahydrothiophen-3-yl)amine Hydrochloride

Key Structural Differences :

  • Substituent : Cyclopropyl group replaces the 3-bromobenzyl moiety.
  • Molecular Formula: C₇H₁₄ClNO₂S vs. C₁₀H₁₂BrClNO₂S (estimated for the target compound).
  • Molecular Weight : 211.71 g/mol vs. ~322.63 g/mol (estimated for the target compound).

Its lower molecular weight may improve bioavailability but reduce target specificity. The compound is used as a synthetic intermediate in heterocyclic chemistry .

(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride

Key Structural Differences :

  • Backbone : Features a brominated thiophene ring instead of a 1,1-dioxo-tetrahydrothiophen-3-yl group.
  • Stereochemistry : (R)-configuration at the chiral center.
  • Molecular Formula: C₆H₉BrClNS vs. C₁₀H₁₂BrClNO₂S.

Research Implications :
The bromothiophene moiety (CAS 2418596-90-2) introduces distinct electronic properties due to sulfur’s electronegativity and bromine’s inductive effects. This compound has been explored in asymmetric synthesis and may exhibit divergent pharmacological activity compared to the sulfone-containing target compound .

Thieno[3,4-d]isothiazol-3(2H)-one-1,1-dioxide (5)

Key Structural Differences :

  • Core Structure: A fused thieno-isothiazolone system vs. a simple tetrahydrothiophene sulfone.
  • Functional Groups : Contains a lactam (isothiazolone) ring, unlike the amine hydrochloride salt.

Research Implications : This compound, synthesized using phosphorus pentoxide/amine hydrochloride reagents, demonstrates the reactivity of sulfone-containing heterocycles under high-temperature conditions. Its fused ring system may enhance rigidity and thermal stability, which are critical for materials science applications .

Q & A

Q. What are the optimal synthetic routes for (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride?

The synthesis typically involves coupling a brominated benzylamine derivative with a sulfone-containing tetrahydrothiophene scaffold. Key steps include:

  • Nucleophilic substitution : Reacting 3-bromobenzylamine with a functionalized tetrahydrothiophen-3-yl sulfone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
  • Protection/deprotection strategies : Use of Boc-protected intermediates to prevent side reactions during coupling steps .
  • Acidification : Final treatment with HCl to yield the hydrochloride salt, enhancing solubility for biological assays . Critical parameters : Temperature (60–80°C), reaction time (12–24 hrs), and anhydrous conditions to avoid hydrolysis of the sulfone group .

Q. Which analytical techniques are prioritized for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with characteristic shifts for the bromobenzyl (δ 7.2–7.5 ppm) and tetrahydrothiophene-dioxo (δ 3.1–3.8 ppm) moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 333.2) and isotopic patterns for bromine .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve stereoisomers .

Q. How is solubility and stability optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO for stock solutions) or aqueous buffers (PBS at pH 7.4 with 0.1% Tween-80) .
  • Stability : Storage at –20°C under nitrogen to prevent oxidation of the sulfone group; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., COX-2 ELISA) with cell viability assays (MTT) to decouple target-specific activity from general cytotoxicity .
  • Structure-Activity Relationship (SAR) : Systematically modify the bromobenzyl (e.g., para vs. meta substitution) and sulfone groups to isolate pharmacophores. Computational docking (AutoDock Vina) predicts binding to inflammatory targets like VAP-1 .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. What strategies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to receptors like GPCRs .
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., thymidylate synthase) reveals binding modes; requires high-purity compound (>99%) .
  • Isotopic labeling : ¹⁵N-labeled amine groups track conformational changes via NMR in solution .

Q. How are reaction mechanisms validated for key synthetic steps?

  • Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy during nucleophilic substitution .
  • Isotope tracing : Use deuterated solvents (e.g., D₂O) to confirm proton transfer steps in acid-catalyzed cyclization .
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for sulfone formation pathways .

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